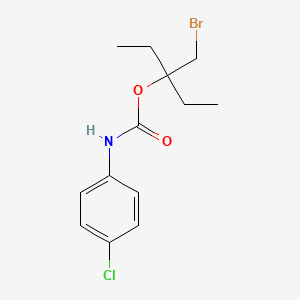
3-(2,4-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring substituted with a 2,4-dinitrophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with a thiazolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional steps such as purification and crystallization are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted thiazolidine derivatives, amines, and other functionalized compounds. The specific products depend on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2,4-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a protonophore, disrupting proton gradients across biological membranes and affecting cellular energy production. This mechanism is similar to that of other dinitrophenyl compounds, which uncouple oxidative phosphorylation in mitochondria .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar chemical reactions and applications.
2,4-Dinitrophenol: Another dinitrophenyl compound with similar protonophoric activity and applications in research and industry.
Uniqueness
3-(2,4-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research .
Propiedades
Número CAS |
89860-78-6 |
|---|---|
Fórmula molecular |
C10H9N3O6S |
Peso molecular |
299.26 g/mol |
Nombre IUPAC |
3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O6S/c14-10(15)9-4-20-5-11(9)7-2-1-6(12(16)17)3-8(7)13(18)19/h1-3,9H,4-5H2,(H,14,15) |
Clave InChI |
HJGAEYGJFILCHL-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CS1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)

![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)

![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)



